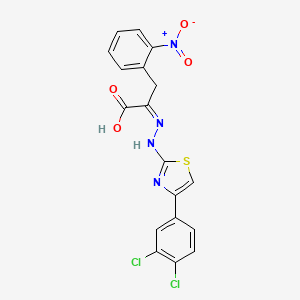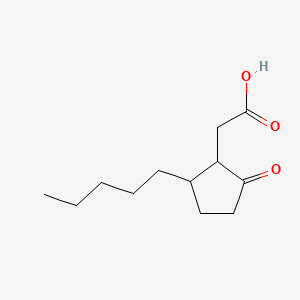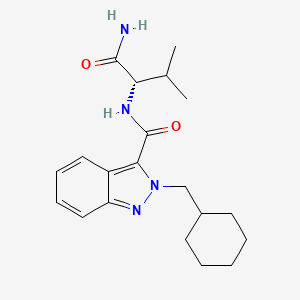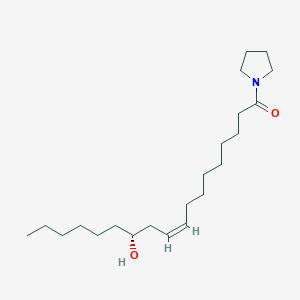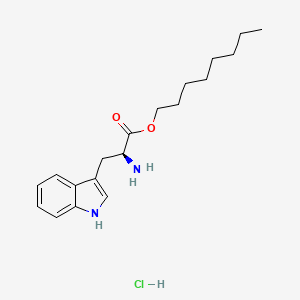
DL-Tryptophan octyl ester (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DL-Tryptophan octyl ester (hydrochloride): is a derivative of the amino acid tryptophan. It is characterized by the presence of an octyl ester group, which makes the compound more stable and cell-permeable. This compound is particularly notable for its ability to generate free tryptophan upon hydrolysis of the ester bond .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of DL-Tryptophan octyl ester (hydrochloride) typically involves the esterification of tryptophan with octanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to facilitate the esterification process. The product is then purified through crystallization or other suitable methods .
Industrial Production Methods: Industrial production of DL-Tryptophan octyl ester (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions: DL-Tryptophan octyl ester (hydrochloride) undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Hydrolysis: This reaction occurs in the presence of water or aqueous solutions, leading to the formation of free tryptophan and octanol.
Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize the compound, potentially altering its functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, leading to the formation of different derivatives
Major Products: The major products formed from these reactions include free tryptophan, octanol, and various oxidized or substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
DL-Tryptophan octyl ester (hydrochloride) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various tryptophan derivatives.
Biology: The compound is utilized in studies involving cell permeability and transport mechanisms due to its stable and cell-permeable nature.
Medicine: Research on serotonin and melatonin pathways often employs this compound, given tryptophan’s role as a precursor to these neurotransmitters.
Industry: It is used in the production of pharmaceuticals and as a research tool in the development of new drugs
Mecanismo De Acción
The mechanism of action of DL-Tryptophan octyl ester (hydrochloride) involves the hydrolysis of the ester bond, releasing free tryptophan. This free tryptophan can then participate in various biochemical pathways, including the synthesis of serotonin and melatonin. The compound’s cell-permeable nature allows it to effectively deliver tryptophan into cells, facilitating these processes .
Comparación Con Compuestos Similares
L-Tryptophan: The natural form of tryptophan, used in protein synthesis and as a precursor to serotonin and melatonin.
D-Tryptophan: The enantiomer of L-tryptophan, occasionally found in naturally produced peptides.
Tryptophan Methyl Ester: Another ester derivative of tryptophan, used in similar research applications.
Uniqueness: DL-Tryptophan octyl ester (hydrochloride) is unique due to its octyl ester group, which enhances its stability and cell permeability compared to other tryptophan derivatives. This makes it particularly useful in studies requiring efficient delivery of tryptophan into cells .
Propiedades
Fórmula molecular |
C19H29ClN2O2 |
|---|---|
Peso molecular |
352.9 g/mol |
Nombre IUPAC |
octyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate;hydrochloride |
InChI |
InChI=1S/C19H28N2O2.ClH/c1-2-3-4-5-6-9-12-23-19(22)17(20)13-15-14-21-18-11-8-7-10-16(15)18;/h7-8,10-11,14,17,21H,2-6,9,12-13,20H2,1H3;1H/t17-;/m0./s1 |
Clave InChI |
IASIBURGMIVLIA-LMOVPXPDSA-N |
SMILES isomérico |
CCCCCCCCOC(=O)[C@H](CC1=CNC2=CC=CC=C21)N.Cl |
SMILES canónico |
CCCCCCCCOC(=O)C(CC1=CNC2=CC=CC=C21)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z,12R)-12-hydroxy-N-[(1S)-1-phenylethyl]octadec-9-enamide](/img/structure/B10765044.png)
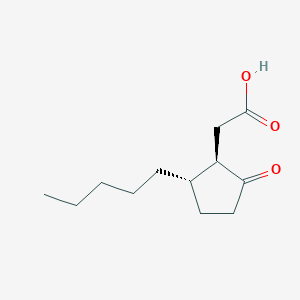
![(1R,3S,11S,12S,13R,15S,16S,17S,19S,23R,25S,33S,34S,35R,37S,38S,39S,41S)-3,13,15,25,35,37-hexahydroxy-11,33-bis[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione](/img/structure/B10765055.png)
![(14S,17Z)-N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-17-ethylidene-14-[(1R)-1-hydroxyethyl]-27-(2-hydroxypropan-2-yl)-20,33-dimethyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide](/img/structure/B10765056.png)

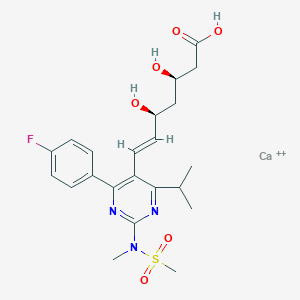
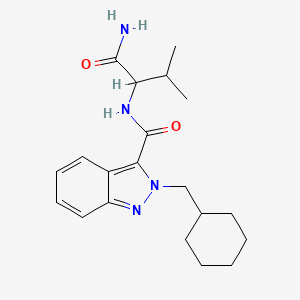
![[(1S,5R,7S,9E,11R,12S,14S,15R,16S)-16-benzyl-5,12-dihydroxy-5,7,14-trimethyl-13-methylidene-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate](/img/structure/B10765079.png)

